molecular formula C19H25N3O2 B8532442 tert-butyl 4-(4-phenylimidazol-1-yl)piperidine-1-carboxylate

tert-butyl 4-(4-phenylimidazol-1-yl)piperidine-1-carboxylate

Cat. No.: B8532442
M. Wt: 327.4 g/mol
InChI Key: HBQSVSBHCYFBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(4-phenyl-1H-imidazol-1-yl)piperidine-1-carboxylate is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

The synthesis of tert-butyl 4-(4-phenylimidazol-1-yl)piperidine-1-carboxylate typically involves a series of chemical reactions. The preparation methods often include:

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

tert-Butyl 4-(4-phenyl-1H-imidazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the imidazole ring or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 4-(4-phenyl-1H-imidazol-1-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-phenylimidazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

tert-Butyl 4-(4-phenyl-1H-imidazol-1-yl)piperidine-1-carboxylate can be compared with other imidazole derivatives, such as:

    tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Similar structure but with a benzimidazole ring.

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethyl group instead of a phenyl group.

The uniqueness of tert-butyl 4-(4-phenylimidazol-1-yl)piperidine-1-carboxylate lies in its specific substitution pattern, which can lead to different biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

tert-butyl 4-(4-phenylimidazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)21-11-9-16(10-12-21)22-13-17(20-14-22)15-7-5-4-6-8-15/h4-8,13-14,16H,9-12H2,1-3H3

InChI Key

HBQSVSBHCYFBMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of tert-butyl 4-aminopiperidine-1-carboxylate (3.88 g), oxoacetic acid hydrate (1.48 g), and potassium carbonate (4.46 g) in DMF (60 mL) was stirred at room temperature for 3 hours. Then, 1-{[isocyano(phenyl)methyl]sulfonyl}-4-methylbenzene (3.5 g) was added thereto, followed by stirring at room temperature for 14 hours. The solvent was evaporated under reduced pressure, to the residue were added ethyl acetate and water, and the organic phase was separated. The aqueous phase was extracted with ethyl acetate, the combined organic phase was washed with water and saturated brine, and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform/methanol=100/0 to 90/10) to obtain tert-butyl 4-(4-phenyl-1H-imidazol-1-yl)piperidine-1-carboxylate (3.1 g).
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

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